N-Butyl-N-(2-furylmethyl)propane-1,3-diamine
Overview
Description
N-Butyl-N-(2-furylmethyl)propane-1,3-diamine: is an organic compound with the molecular formula C12H22N2O and a molecular weight of 210.32 g/mol . This compound is characterized by the presence of a furan ring attached to a butyl group and a propane-1,3-diamine backbone. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(2-furylmethyl)propane-1,3-diamine typically involves the reaction of N-butyl-1,3-propanediamine with 2-furylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane at a temperature range of 0-25°C . The reaction mixture is then stirred for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product separation further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(2-furylmethyl)propane-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine groups can undergo nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Alkyl halides like methyl iodide or ethyl bromide are used under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Quaternary ammonium salts.
Scientific Research Applications
N-Butyl-N-(2-furylmethyl)propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-Butyl-N-(2-furylmethyl)propane-1,3-diamine involves its interaction with specific molecular targets. The compound can act as a ligand that binds to enzymes or receptors, thereby modulating their activity. The furan ring and amine groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-N-(2-thienylmethyl)propane-1,3-diamine
- N-Butyl-N-(2-pyridylmethyl)propane-1,3-diamine
- N-Butyl-N-(2-phenylmethyl)propane-1,3-diamine
Uniqueness
N-Butyl-N-(2-furylmethyl)propane-1,3-diamine is unique due to the presence of the furan ring, which imparts distinct chemical properties compared to its analogs. The furan ring enhances the compound’s ability to participate in π-π stacking interactions and hydrogen bonding , making it a valuable intermediate in the synthesis of biologically active molecules .
Properties
IUPAC Name |
N'-butyl-N'-(furan-2-ylmethyl)propane-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-2-3-8-14(9-5-7-13)11-12-6-4-10-15-12/h4,6,10H,2-3,5,7-9,11,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXOUFAGDCQDCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCN)CC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.